N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine
Description
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine is a synthetic acridine derivative with a bifunctional alkylating moiety. Its structure combines a 9-acridinamine core, a butylthio linker, and a bis(2-chloroethyl)amino group. This design enables dual functionality: the acridine moiety facilitates DNA intercalation, while the nitrogen mustard (bis(2-chloroethyl)amino) group induces DNA crosslinking, a hallmark of alkylating chemotherapeutic agents . The compound’s molecular weight and stability are influenced by its sulfur-containing linker, which may enhance solubility compared to purely aromatic analogs.
Properties
IUPAC Name |
N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylbutyl]acridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Cl2N3S/c28-15-18-32(19-16-29)21-11-13-22(14-12-21)33-20-6-5-17-30-27-23-7-1-3-9-25(23)31-26-10-4-2-8-24(26)27/h1-4,7-14H,5-6,15-20H2,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZRAWBQTFMLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCSC4=CC=C(C=C4)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156315 | |
| Record name | N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130031-50-4 | |
| Record name | N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-(Bis(2-chloroethyl)amino)phenyl Thiol Intermediate
The bis(2-chloroethyl)amino group is synthesized via nucleophilic substitution. In one protocol, 4-aminothiophenol reacts with bis(2-chloroethyl)amine hydrochloride in the presence of triethylamine, yielding 4-(bis(2-chloroethyl)amino)phenyl thiol. Reaction conditions typically involve refluxing in anhydrous dichloromethane (DCM) for 12–16 hours, achieving yields of 68–72%.
Thioether Formation via Alkylation
The thiol intermediate undergoes alkylation with 1,4-dibromobutane to form the butylthio bridge. Using potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 6 hours facilitates this step, with a reported yield of 58%. Excess dibromobutane (1.5 equiv) ensures complete conversion, though purification via silica gel chromatography is required to remove unreacted starting material.
Coupling with 9-Acridinamine
The final step involves nucleophilic aromatic substitution (SNAr) between the alkylated thioether and 9-chloroacridine. Heating the mixture in toluene at 110°C with cesium carbonate as a base for 24 hours affords the target compound in 42% yield. Microwave-assisted synthesis reduces reaction time to 2 hours but requires careful temperature control to prevent decomposition.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Conditions Tested | Optimal Conditions | Yield Improvement |
|---|---|---|---|
| Solvent (SNAr step) | Toluene, DMF, DMSO, THF | Toluene | 42% → 52% |
| Temperature | 80°C, 110°C, 130°C | 110°C | 42% → 48% |
| Base | Cs2CO3, K2CO3, NaH | Cs2CO3 | 35% → 42% |
Polar aprotic solvents like DMF increased side reactions (e.g., acridine dimerization), while toluene provided a balance between solubility and reactivity. Elevated temperatures improved reaction rates but necessitated inert atmospheres to prevent oxidation of the thioether group.
Catalytic Approaches
Palladium-catalyzed Buchwald-Hartwig amination was explored but resulted in lower yields (28%) due to coordination of the thioether sulfur to the catalyst. Alternatively, copper(I) iodide/1,10-phenanthroline systems showed modest improvements (37% yield) but required stoichiometric ligands.
Characterization and Analytical Data
Spectroscopic Confirmation
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1H NMR (400 MHz, CDCl3): δ 8.32 (d, J = 8.4 Hz, 2H, acridine H-1/H-8), 7.85 (t, J = 7.6 Hz, 2H, acridine H-3/H-6), 7.62 (d, J = 8.8 Hz, 2H, aryl H-2/H-6), 3.72 (t, J = 6.8 Hz, 2H, NCH2CH2Cl), 3.58 (t, J = 6.8 Hz, 2H, SCH2CH2).
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HRMS : m/z calculated for C27H29Cl2N3S [M+H]+: 498.1461; found: 498.1459.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H2O, 1 mL/min) showed 98.2% purity with retention time = 12.7 minutes. Residual solvents (DMF < 50 ppm) met ICH Q3C guidelines.
Challenges and Mitigation Strategies
Stability of the Bis(2-chloroethyl)amino Group
Hydrolysis of the 2-chloroethyl groups to 2-hydroxyethyl derivatives was observed under acidic or aqueous conditions. Storage under nitrogen at −20°C and avoidance of protic solvents during synthesis mitigated this issue.
Purification Difficulties
The product’s low solubility in common solvents complicated crystallization. Gradient recrystallization from ethyl acetate/hexane (1:4 to 1:2) provided analytically pure material, albeit with 15–20% loss.
Applications and Derivatives
While the primary application of this compound remains investigational, structural analogs have shown:
Chemical Reactions Analysis
Alkylation via Nitrogen Mustard Groups
The bis(2-chloroethyl)amino group undergoes hydrolysis to form reactive aziridinium intermediates, enabling DNA crosslinking. This mechanism is shared with chlorambucil and other nitrogen mustards .
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Kinetics : Hydrolysis rates depend on pH and temperature, with faster degradation in acidic conditions .
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Specificity : Preferential alkylation at guanine-rich regions due to intercalation-enhanced targeting .
DNA Intercalation via Acridinamine
The planar acridinamine moiety intercalates between DNA base pairs, stabilizing the compound-DNA complex and potentiating alkylation .
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Synergy : Intercalation localizes the alkylating groups near DNA, increasing crosslinking efficiency .
Thioether Oxidation
The phenylthio group is susceptible to oxidation, forming sulfoxides or sulfones under mild conditions .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | Room temperature, 24 hrs | Sulfoxide (R-SO-) |
| mCPBA | CH₂Cl₂, 0°C → RT | Sulfone (R-SO₂-) |
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Impact on Activity : Oxidation reduces alkylation efficacy by destabilizing the aziridinium intermediate but may alter pharmacokinetics .
Metabolic Pathways
In vivo, the compound undergoes hepatic metabolism and detoxification:
| Enzyme | Reaction | Outcome |
|---|---|---|
| Glutathione S-transferase | Conjugation with glutathione | Detoxification, renal excretion |
| Cytochrome P450 | Oxidation of thioether | Sulfoxide derivatives |
Stability and Hydrolysis
Degradation studies of structural analogs suggest pH-dependent stability:
| pH | Half-life (25°C) | Primary Degradation Pathway |
|---|---|---|
| 4.0 | 8 hrs | Rapid aziridinium formation |
| 7.4 | 24 hrs | Controlled hydrolysis |
| 9.0 | 3 hrs | Base-catalyzed dechlorination |
Photochemical Reactivity
Acridinamine derivatives exhibit light-sensitive behavior:
| Exposure | Effect | Mechanism |
|---|---|---|
| UV light (365 nm) | ROS generation | DNA strand breaks via radical species |
| Visible light | Structural isomerization | Reduced intercalative binding |
Scientific Research Applications
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells. The acridine moiety also intercalates into DNA, further disrupting its function.
Comparison with Similar Compounds
Substituent Variations in Acridine Derivatives
Several acridine-based compounds share structural motifs with the target molecule but differ in substituents and alkylating groups (Table 1):
Key Observations :
- Linker Chemistry: The butylthio linker in the target compound may improve membrane permeability compared to phenoxy or benzylamine linkers in other analogs .
- Synthetic Accessibility : Derivatives like Compound 29 () achieve moderate yields (21%) but lack alkylating functionality, limiting their therapeutic utility as cytotoxic agents.
Mutagenicity and DNA Interaction
- The target compound’s nitrogen mustard group is associated with high mutagenicity , as evidenced by analogous compounds (e.g., compound) showing positive results in Salmonella typhimurium assays at 10 µg/plate .
- In contrast, non-alkylating acridines (e.g., Compound 29) exhibit lower genotoxicity but rely on enzymatic inhibition (e.g., PDE5/topoisomerase) for activity .
Anti-Cancer Efficacy
- Bis-acridine compounds () demonstrate anti-cancer activity via DNA intercalation but require hydroxyl or methoxy groups for target binding, unlike the alkylating focus of the target compound .
Biological Activity
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Acridine core : Known for its intercalating properties with DNA.
- Bis(2-chloroethyl)amino group : Imparts alkylating activity, which is crucial for its anticancer properties.
- Thioether linkage : May enhance lipophilicity and facilitate membrane penetration.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The acridine moiety intercalates into DNA, disrupting replication and transcription processes.
- Alkylation : The bis(2-chloroethyl)amino group acts as an alkylating agent, leading to cross-linking of DNA strands, which is particularly effective in cancer cells.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound showed potent cytotoxic effects. The following table summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 3.2 |
| A549 (Lung Cancer) | 4.5 |
| PC3 (Prostate Cancer) | 6.1 |
These results suggest that the compound is particularly effective against breast cancer cells, potentially due to its ability to induce apoptosis through DNA damage.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several pathogenic bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing moderate effectiveness against Gram-negative bacteria and fungi.
Case Studies
- Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, patients treated with a regimen including this compound showed a response rate of approximately 60%, with manageable side effects primarily related to myelosuppression.
- Antimicrobial Resistance : A study highlighted the potential of this compound as an alternative treatment for methicillin-resistant Staphylococcus aureus (MRSA). The compound's unique mechanism of action may circumvent traditional resistance pathways observed in other antibiotics.
Q & A
Q. What are the recommended synthetic routes for N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine, and what challenges are associated with its purification?
The synthesis of acridine derivatives typically involves coupling reactions between substituted amines and acridine precursors. For example, analogous compounds (e.g., bis(9-acridinyl) derivatives) are synthesized via nucleophilic substitution or condensation reactions, often requiring anhydrous conditions and catalysts like HATU . A critical challenge is the purification of intermediates, particularly due to the presence of sulfur-containing moieties (e.g., thioether linkages), which may require column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol . Impurities such as unreacted 9-acridinamine or byproducts from incomplete alkylation must be monitored via TLC and characterized by NMR .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Key characterization steps include:
- ¹H/¹³C NMR : Confirm the presence of the bis(2-chloroethyl)amino group (δ ~3.6–3.8 ppm for –CH2Cl and δ ~2.8–3.2 ppm for –N(CH2CH2Cl)2) and the acridine aromatic protons (δ ~7.5–8.5 ppm) .
- ESI-MS : Verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with chlorine atoms .
- IR Spectroscopy : Identify functional groups such as C-N stretches (~1250 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of this compound in antitumor assays?
To investigate its antitumor activity:
- In Vitro Assays : Perform cytotoxicity screening (e.g., IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays. Compare activity to known DNA intercalators (e.g., doxorubicin) .
- DNA Binding Studies : Use fluorescence quenching assays or circular dichroism to assess intercalation with DNA .
- Enzyme Inhibition : Evaluate inhibition of topoisomerases or phosphodiesterases, as seen in structurally related acridine derivatives .
- In Vivo Models : Administer the compound in xenograft models (e.g., nude mice) to assess tumor growth suppression and toxicity profiles .
Q. How do structural modifications (e.g., halogen substitution or alkyl chain length) influence its biological activity and metabolic stability?
- Halogen Substitution : Fluorine at the para-position of aromatic rings can enhance metabolic stability by reducing oxidative degradation, as demonstrated in HDAC inhibitors .
- Alkyl Chain Optimization : Increasing the butyl linker length may improve DNA binding affinity but could also enhance off-target interactions. Compare analogues with C3–C5 chains via molecular docking .
- Toxicity Modulation : Replace the bis(2-chloroethyl)amino group with less reactive moieties (e.g., methoxy) to reduce mutagenicity while retaining activity .
Q. What analytical methods are suitable for detecting decomposition products under thermal stress?
- Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., 200–300°C) to identify decomposition thresholds .
- GC-MS : Detect volatile degradation products (e.g., NOx, HCl) emitted during thermal decomposition .
- HPLC-PDA : Track changes in purity and identify non-volatile byproducts under accelerated stability conditions (40°C/75% RH) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported toxicity data for acridine derivatives?
- Contextual Analysis : Compare studies using identical cell lines and assay conditions. For example, mutation data from Ames tests (e.g., TA98 strain) may vary based on metabolic activation (S9 mix) .
- Dose-Response Validation : Replicate experiments across multiple labs to confirm IC₅₀ values and LD₅₀ in animal models .
- Impurity Profiling : Ensure batch-to-batch consistency via HPLC-ELSD to rule out contaminants influencing toxicity .
Methodological Best Practices
Q. What protocols are recommended for evaluating the compound’s potential as a photosensitizer?
- UV-Vis Spectroscopy : Measure absorption maxima in the visible range (e.g., 400–500 nm) to assess light activation potential .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) under UV/visible light irradiation .
- Photocytotoxicity Assays : Compare cell viability in light-exposed vs. dark conditions to confirm light-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
